2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-12-9-13(2)19(14(3)10-12)24-17(28)11-27-21(29)18(20-23-15(4)31-25-20)16-7-5-6-8-26(16)22(27)30/h9-10H,5-8,11H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHKSFPXWIRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Pyrido[1,2-c]pyrimidine Core: This core structure can be formed via a multi-step process involving the condensation of appropriate precursors, such as aminopyrimidines and aldehydes, followed by cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide exhibits a range of significant applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound features a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that may include cyclization and acylation processes. For instance, the incorporation of the oxadiazole ring can be achieved through 1,3-dipolar cycloaddition reactions involving nitrile oxides and suitable substrates .
Synthesis Overview
The synthesis can be summarized as follows:
- Formation of Oxadiazole : The oxadiazole ring can be synthesized via cyclization reactions involving amidoximes and carboxylic acids under acidic conditions.
- Acylation : The final compound is formed through acylation reactions where the appropriate amine is reacted with an acyl chloride derived from the corresponding carboxylic acid.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For example, derivatives of oxadiazoles have been shown to possess significant activity against various bacterial strains and fungi. This makes them candidates for developing new antimicrobial agents .
Anticancer Potential
The pyrido[1,2-c]pyrimidine framework present in this compound has been linked to anticancer activities. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For instance, certain oxadiazole derivatives have been reported to inhibit phospholipase A2 enzymes, which are implicated in inflammation and cancer progression . This inhibition could lead to therapeutic effects in conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-... exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing promising results compared to existing antibiotics .
Case Study 2: Anticancer Effects
Another study focused on the anticancer properties of pyrido[1,2-c]pyrimidine derivatives. The compound was tested against a panel of cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that the compound induced significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Chemoinformatic Analysis
Structural similarity is quantified using computational tools such as Tanimoto coefficients and Morgan fingerprints. For example, the compound’s pyrido-pyrimidinone core aligns with Murcko scaffolds observed in kinase inhibitors, where conserved chemotypes correlate with target binding . A Tanimoto coefficient threshold of ≥0.5 (based on Morgan fingerprints) is often used to define structural similarity clusters. Comparative analysis with compounds like Aglaithioduline (70% similarity to SAHA via fingerprint indexing) suggests that minor substitutions in the acetamide or oxadiazole groups significantly alter bioactivity and pharmacokinetics .
Key Structural Motifs in Analogous Compounds:
Bioactivity Profiling and Target Engagement
Hierarchical clustering of bioactivity data reveals that compounds with shared structural motifs often exhibit overlapping modes of action. For instance, pyrido-pyrimidinone derivatives frequently inhibit kinases or epigenetic regulators (e.g., HDACs), as observed in NCI-60 screening . The target compound’s oxadiazole group may mimic ATP-binding motifs in kinase pockets, akin to 5-fluoropyrimidine carbaldehydes (e.g., 6-[(2S,3R)-3-(2,4-difluorophenyl)-...], ), which target fungal CYP51 . However, docking affinity variability highlights that even minor structural changes (e.g., methyl vs. chloro substituents) alter residue interactions in binding pockets .
Computational Modeling and Pharmacokinetics
QSAR models and molecular docking simulations emphasize the importance of the trimethylphenyl group in enhancing blood-brain barrier penetration, a feature less pronounced in analogs with bulkier aryl substituents . Machine learning-based similarity metrics (Tanimoto MACCS, Dice Morgan) predict moderate metabolic stability for the target compound, comparable to oxadiazole derivatives with logP values <3 . In contrast, analogs lacking the pyrido-pyrimidinone core show reduced half-lives in hepatic microsomal assays .
Limitations and Divergent Findings
While structural similarity often predicts bioactivity, exceptions exist. For example, 5-amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives () share a pyrimidine scaffold with the target compound but exhibit divergent activity due to electron-withdrawing cyano groups altering target selectivity . Similarly, molecular networking based on MS/MS fragmentation (cosine scores >0.8) may group compounds with dissimilar bioactivities if they share ionization-prone substructures .
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a notable member of the oxadiazole class of compounds. This article explores its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyrido[1,2-c]pyrimidine core : Associated with various pharmacological effects.
- Trimethylphenyl group : Enhances lipophilicity and potentially affects bioavailability.
Molecular Formula
The molecular formula for this compound is .
Antitumor Activity
Recent studies have indicated that compounds with oxadiazole structures exhibit significant antitumor properties. The biological activity of our compound has been linked to its ability to induce apoptosis in cancer cells.
- Case Study 1 : A study demonstrated that similar oxadiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic potential .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Oxadiazole Derivative A | 1.61 ± 1.92 | A-431 |
| Oxadiazole Derivative B | 1.98 ± 1.22 | Jurkat |
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays. The presence of the oxadiazole ring is believed to contribute to its free radical scavenging ability.
- Case Study 2 : In vitro assays showed that related oxadiazole compounds significantly reduced oxidative stress markers in cellular models .
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Scavenging | IC50 = 30 µg/mL |
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.
- Mechanism of Action : It is hypothesized that the compound modulates tau protein phosphorylation and aggregation, which are critical in Alzheimer's pathology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Oxadiazole Substitution : The methyl group at position 5 enhances electron donation, increasing reactivity and biological interaction.
- Pyrimidine Core Modifications : Variations in substituents on the pyrimidine ring can significantly alter potency and selectivity against different targets.
Table of Potential Modifications
| Modification | Effect on Activity |
|---|---|
| Methyl Group Addition | Increased lipophilicity |
| Halogen Substitution | Enhanced binding affinity |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques validate its purity and structure?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, oxadiazole-containing analogs are often synthesized by coupling pyrimidinone precursors with activated acetamide derivatives under reflux conditions using pyridine as a catalyst. Reaction optimization includes adjusting temperature (150°C) and using zeolite catalysts for regioselectivity . Post-synthesis, structural validation employs 1H NMR (e.g., δ 2.62 ppm for methyl groups in oxadiazoles), IR (C=O stretches at ~1700 cm⁻¹), and LC-MS for molecular ion confirmation (e.g., [M+H]+ at expected m/z). Elemental analysis ensures stoichiometric integrity .
Q. How can computational tools predict the biological activity of this compound during early-stage research?
- Methodological Answer : Computational prediction using the PASS program (Prediction of Activity Spectra for Substances) identifies potential biological targets, such as enzyme inhibition or receptor modulation. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to proteins like 5-lipoxygenase-activating protein (FLAP), with scoring functions (e.g., ΔG ≤ -8 kcal/mol) guiding prioritization for in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding potency and in vivo efficacy observed in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies between FLAP binding (IC₅₀ < 10 nM) and whole-blood LTB₄ inhibition (IC₅₀ < 100 nM) may arise from plasma protein binding or metabolic instability. Strategies include:
- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Pharmacokinetic (PK) profiling : Assessing hepatic microsomal clearance (e.g., <20% loss in 1 hour) and plasma protein binding (e.g., <95% bound) to refine SAR .
Q. What methodologies optimize the pharmacokinetic profile of this compound for preclinical development?
- Methodological Answer :
- CYP450 inhibition assays : Screen for CYP3A4/2D6 interactions (IC₅₀ > 10 µM indicates low drug-drug interaction risk).
- Cross-species DMPK studies : Compare rodent vs. human hepatocyte clearance to predict human PK. For example, compound 69 (a related oxadiazole analog) showed low predicted human clearance (<20% hepatic extraction) and linear dose-exposure in murine models .
Q. How can computational reaction design accelerate synthetic route optimization for complex heterocycles like the pyrido-pyrimidinone core?
- Methodological Answer : ICReDD’s hybrid approach combines quantum chemical reaction path searches (e.g., DFT at B3LYP/6-31G* level) with machine learning to predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, reaction barriers <25 kcal/mol indicate feasible pathways, reducing trial-and-error experimentation by ~50% .
Q. What strategies validate the crystallographic or conformational stability of the 1,2,4-oxadiazole moiety under physiological conditions?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths (e.g., C-O at 1.36 Å) and angles to confirm oxadiazole planarity.
- Dynamic NMR in DMSO-d₆ : Monitor ring puckering or tautomerism at varying temperatures (e.g., 25–60°C).
- Accelerated stability studies : Expose the compound to pH 1–13 buffers and analyze degradation products via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
